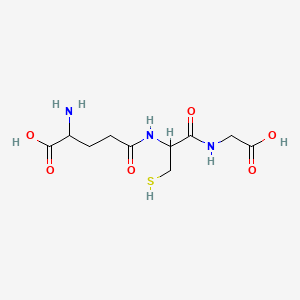

gamma-Glutamylcysteinylglycine

Overview

Description

GGC, also known as γ-glutamylcysteine, is a dipeptide found in animals, plants, fungi, some bacteria, and archaea . It has a relatively unusual γ-bond between the constituent amino acids, L-glutamic acid and L-cysteine . It is a key intermediate in the γ-glutamyl cycle and is the most immediate precursor to the antioxidant glutathione .

Synthesis Analysis

GGC is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of virtually all cells in an adenosine triphosphate (ATP) requiring reaction catalyzed by the enzyme glutamate-cysteine ligase (GCL) . The production of GGC is the rate-limiting step in glutathione synthesis .Molecular Structure Analysis

The molecular formula of GGC is C8H14N2O5S . It has a molar mass of 250.27 g/mol . The structure of GGC involves a γ-bond between the constituent amino acids, L-glutamic acid and L-cysteine .Chemical Reactions Analysis

The sulfhydryl group (−SH) of the cysteine in GGC is involved in reduction and conjugation reactions . These reactions provide the means for removal of peroxides and many xenobiotic compounds .Physical and Chemical Properties Analysis

GGC appears as white, opaque crystals . It has a log P value of -1.168, indicating its hydrophilic nature . The acidity (pKa) is 2.214 .Scientific Research Applications

1. Role in Cellular Protection and Oxidative Stress

Gamma-Glutamylcysteinylglycine (GSH) is vital in mammalian cells for its protective roles against oxidative stress. It is synthesized from amino acids by the actions of gamma-glutamylcysteine synthetase and GSH synthetase. Increasing cellular GSH may be therapeutically useful, and its levels can be augmented by supplying substrates and GSH delivery compounds (Sezgintürk & Dinçkaya, 2011).

2. Enzymatic Activity and Assay Development

GSH's enzymatic aspects are significant, particularly in the function of glutamate-cysteine ligase, which is critical in GSH synthesis. Advanced methods, such as high-performance liquid chromatography, are used for direct detection of GSH-related compounds, facilitating the study of its cellular functions (Gegg, Clark, & Heales, 2002).

3. Implications for Human Health

GSH plays important roles in various aspects of human health, including nutrient metabolism and the regulation of cellular events like gene expression, cell proliferation, and immune response. Its deficiency is linked to multiple diseases such as Alzheimer's, Parkinson's, and diabetes (Wu et al., 2004).

4. Detection and Identification of Reactive Metabolites

GSH is also used in the detection of reactive metabolites, leveraging its stable-isotope labeling and electrochemical properties. This application is crucial in understanding metabolic processes and drug reactions (Yan & Caldwell, 2004).

5. Biotechnological Production

Advances in microbial fermentation techniques have led to increased production of GSH, which is widely used in various industries including pharmaceuticals, food, and cosmetics. Optimization of these bioprocesses is a key research area (Gong-yuan, 2004).

6. Analytical Methods in Biological and Pathological Studies

Various analytical methods have been developed to investigate GSH and its related compounds in biological samples. These methods are essential for understanding the role of GSH in oxidative stress and related pathologies (Camera & Picardo, 2002).

Mechanism of Action

Future Directions

Since the production of cellular GGC in humans slows down with age, as well as during the progression of many chronic diseases, it has been postulated that supplementation with GGC could offer health benefits . Such GGC supplementation may also be of benefit in situations where glutathione has been acutely lowered below optimum, such as following strenuous exercise, during trauma or episodes of poisoning .

Properties

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSXRVCMGQZWBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859082 | |

| Record name | gamma-Glutamylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-18-8 | |

| Record name | glutathione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/structure/B7819122.png)